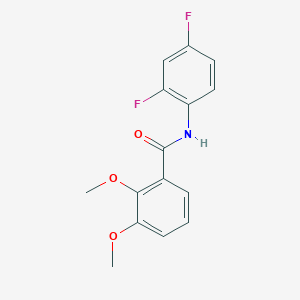
N-(2,4-difluorophenyl)-2,3-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-difluorophenyl)-2,3-dimethoxybenzamide is a compound of interest in the field of organic chemistry due to its fluorine and benzamide components, which are often key features in pharmacologically active molecules. While this exact compound was not directly referenced, the studies on similar compounds provide insights into its potential characteristics and applications.
Synthesis Analysis
The synthesis of related fluorinated benzamides typically involves condensation reactions between an appropriate aniline and benzoyl chloride derivative. For example, N-(2,3-Difluorophenyl)-2-fluorobenzamide was synthesized with high yield from the condensation of 2-fluorobenzoyl chloride with 2,3-difluoroaniline, suggesting a similar pathway could be applicable for N-(2,4-difluorophenyl)-2,3-dimethoxybenzamide (Hehir & Gallagher, 2023).
Molecular Structure Analysis
Molecular structure analyses, including X-ray crystallography and DFT calculations, are commonly employed to understand the geometry and intermolecular interactions of such compounds. For instance, modeling the molecular structure of related benzamides has shown that crystal packing and dimerization can influence the dihedral angles and rotational conformations of aromatic rings, which could also be relevant for N-(2,4-difluorophenyl)-2,3-dimethoxybenzamide (Karabulut et al., 2014).
Chemical Reactions and Properties
Chemical properties of fluorinated benzamides often include reactions characteristic of amides and fluorinated aromatics, such as nucleophilic substitution reactions and interactions involving the fluorine atoms. The reactivity can be influenced by the presence of fluorine, which affects electron distribution and molecular stability.
Physical Properties Analysis
The physical properties of benzamides, including melting points, solubility, and crystalline structure, are significantly impacted by substituents on the benzene ring. Fluorinated compounds, in particular, tend to have higher thermal stability and unique solubility profiles due to the electronegative nature of fluorine.
Chemical Properties Analysis
Fluorinated benzamides exhibit chemical properties such as resistance to hydrolysis and increased acidity of NH protons compared to non-fluorinated analogs. The electron-withdrawing effect of fluorine atoms can enhance the electrophilic nature of the carbonyl carbon, affecting its reactivity in nucleophilic acyl substitution reactions.
For a deeper dive into the specifics of such compounds, the studies referenced provide valuable insights into their synthesis, molecular structure, and properties, which could be extrapolated to understand N-(2,4-difluorophenyl)-2,3-dimethoxybenzamide:
- Synthesis and structural analysis of a difluorophenyl benzamide derivative, demonstrating key synthetic routes and structural characteristics (Hehir & Gallagher, 2023).
- A study on the molecular structure of a related compound, providing insights into the impact of intermolecular interactions on molecular geometry (Karabulut et al., 2014).
作用机制
Target of Action
A structurally similar compound, 4-(aminosulfonyl)-n-[(2,4-difluorophenyl)methyl]-benzamide, has been reported to targetCarbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
安全和危害
未来方向
属性
IUPAC Name |
N-(2,4-difluorophenyl)-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO3/c1-20-13-5-3-4-10(14(13)21-2)15(19)18-12-7-6-9(16)8-11(12)17/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZDPVWMWKGZTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


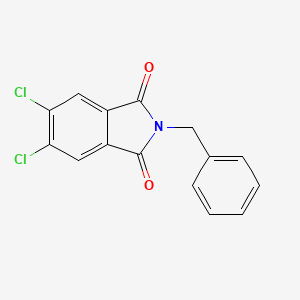
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylbenzamide](/img/structure/B5818786.png)
![4-bromo-N'-{[(2,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5818793.png)
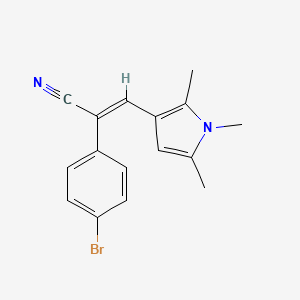
![methyl 2-{[(2-fluorophenoxy)acetyl]amino}benzoate](/img/structure/B5818803.png)

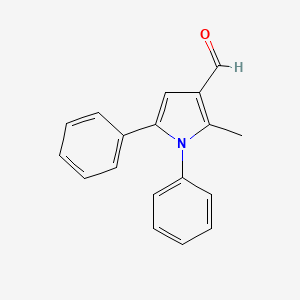

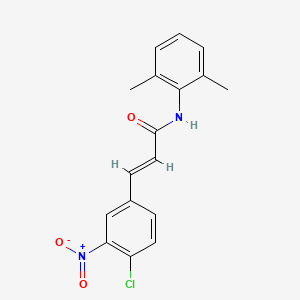
![methyl [4-(anilinosulfonyl)phenoxy]acetate](/img/structure/B5818844.png)


![2-[(4-chlorophenyl)thio]-N-cycloheptylacetamide](/img/structure/B5818879.png)